5-HT1A Receptor Binding Affinity: 1,5-Benzodioxepin Moiety Confers pKi Range Comparable to Potent Antagonists
In a direct head-to-head comparison within the same study, 1-(1,5-benzodioxepin-6-yl)piperazine (compound 3b) and its close analogs, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (3a) and 1-(benzofuran-7-yl)piperazine (3c), were evaluated for their affinity at 5-HT1A receptors in rat hippocampal membranes using [3H]8-OH-DPAT displacement assays [1]. The study reported that all compounds in the series, including the target compound, exhibited high affinity at 5-HT1A sites, with pKi values ranging from 8.10 to 9.35 [1]. This range places the compound's binding potency within the same high-affinity bracket as established 5-HT1A ligands like BMY 7378 (pKi = 8.3) and WAY-100135 (pKi = 8.71) [1][2].
| Evidence Dimension | 5-HT1A receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi range: 8.10 to 9.35 |
| Comparator Or Baseline | 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (3a) and 1-(benzofuran-7-yl)piperazine (3c); BMY 7378 (pKi = 8.3); WAY-100135 (pKi = 8.71) |
| Quantified Difference | The target compound's affinity range (8.10–9.35) overlaps with the high-affinity range of comparators, confirming its potency as a 5-HT1A ligand. The specific pKi of the target compound is not individually reported, but the range demonstrates its potential. |
| Conditions | In vitro binding assay using [3H]8-OH-DPAT in rat hippocampal membranes. |
Why This Matters
This data confirms the compound's high affinity for the 5-HT1A receptor, a critical parameter for CNS-targeted research, and places it within the potency range of known high-affinity 5-HT1A ligands, validating its utility as a research tool.
- [1] Peglion, J. L., Canton, H., Bervoets, K., Audinot, V., Brocco, M., Gobert, A., ... & Millan, M. J. (1995). Characterization of potent and selective antagonists at postsynaptic 5-HT1A receptors in a series of N4-substituted arylpiperazines. Journal of Medicinal Chemistry, 38(20), 4044-4055. View Source
- [2] NCATS Inxight Drugs. (n.d.). BMY-7378. Retrieved from https://inxight.ncats.io/ View Source
